Direct Kinase Potency Comparison: TAK‑659 vs. Fostamatinib (R406), Entospletinib, and Cerdulatinib on SYK
In cell‑free enzymatic assays, TAK‑659 inhibits SYK with an IC50 of 3.2 nM, representing a 12.8‑fold higher potency than fostamatinib’s active metabolite R406 (IC50 = 41 nM), a 2.4‑fold improvement over entospletinib (IC50 = 7.7 nM), and a 10‑fold advantage over cerdulatinib (IC50 = 32 nM) . This potency gradient is maintained when comparing inhibition of FLT3, for which TAK‑659 shows an IC50 of 4.6 nM, while fostamatinib is approximately 5‑fold less potent against FLT3 . TAK‑659 thus provides a uniquely balanced dual‑target profile with low single‑digit nanomolar potency that none of the three comparators achieve simultaneously.
| Evidence Dimension | Biochemical IC50 for SYK kinase |
|---|---|
| Target Compound Data | IC50 = 3.2 nM (SYK) |
| Comparator Or Baseline | R406 (fostamatinib active metabolite) IC50 = 41 nM; Entospletinib IC50 = 7.7 nM; Cerdulatinib IC50 = 32 nM |
| Quantified Difference | 12.8‑fold more potent than R406; 2.4‑fold more potent than entospletinib; 10‑fold more potent than cerdulatinib |
| Conditions | Cell‑free kinase inhibition assays using recombinant human SYK; ATP concentrations at Km for each kinase. |
Why This Matters
For procurement decisions, the 2.4‑ to 12.8‑fold potency advantage means lower compound consumption per assay, reduced solvent exposure in cellular experiments, and a wider dynamic range for dose‑response studies.
- [1] Lam B, et al. Discovery of TAK‑659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorg Med Chem Lett. 2016;26(24):5947‑5950. doi:10.1016/j.bmcl.2016.10.087. PMID: 27839918. View Source
